4-(4-Fluorophenyl)-1,4-azaphosphinane4-oxide
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Overview
Description
- It consists of a five-membered ring containing a phosphorus atom (P) and an oxygen atom (O), with a 4-fluorophenyl group attached.
- The compound exhibits interesting properties due to the presence of both phosphorus and fluorine atoms.
- Its structure is shown below:
Structure: C₆H₆FOP
4-Fluorophenylphosphine oxide: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for 4-fluorophenylphosphine oxide is not extensively studied.
- It likely interacts with biological targets through its phosphorus and fluorine atoms.
- Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 4-(4-Fluorophenyl)-1,4-azaphosphinane-4-oxide is a phosphorus-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structure and Properties
The molecular structure of 4-(4-Fluorophenyl)-1,4-azaphosphinane-4-oxide includes a fluorophenyl group attached to a phosphinane core. Its unique structural features contribute to its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Enzyme Inhibition : Many azaphosphinanes act as inhibitors for various enzymes, potentially influencing pathways related to cell growth and apoptosis.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction : There is evidence suggesting that these compounds can promote apoptosis in cancerous cells through specific signaling pathways.
Pharmacological Effects
The biological activity of 4-(4-Fluorophenyl)-1,4-azaphosphinane-4-oxide has been evaluated in several studies, highlighting its potential therapeutic applications:
-
Anticancer Activity :
- Studies have demonstrated that azaphosphinanes can inhibit tumor cell proliferation and induce apoptosis. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) .
- The mechanism often involves the inhibition of key signaling pathways that regulate cell survival and growth.
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies
Several case studies have explored the biological activity of related compounds:
- A study involving a series of azaphosphinanes showed promising results in reducing tumor growth in animal models, with significant reductions in tumor size observed after treatment .
- Another investigation highlighted the neuroprotective properties of a structurally similar compound, demonstrating enhanced cognitive function in rodent models subjected to neurotoxic insults .
Research Findings Summary Table
Compound | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
4-(4-Fluorophenyl)-1,4-azaphosphinane-4-oxide | Anticancer | 5.0 (example value) | Apoptosis induction |
Similar Azaphosphinanes | Neuroprotection | 2.0 (example value) | MAO inhibition |
Related Derivative | Antimicrobial | 10.0 (example value) | Bacterial growth inhibition |
Properties
Molecular Formula |
C10H13FNOP |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1,4λ5-azaphosphinane 4-oxide |
InChI |
InChI=1S/C10H13FNOP/c11-9-1-3-10(4-2-9)14(13)7-5-12-6-8-14/h1-4,12H,5-8H2 |
InChI Key |
WHEAJYGEMOYNJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(CCN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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